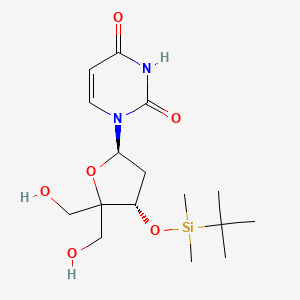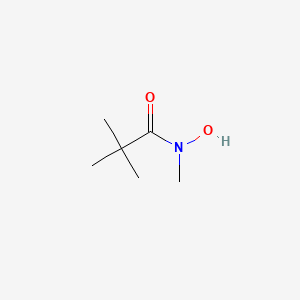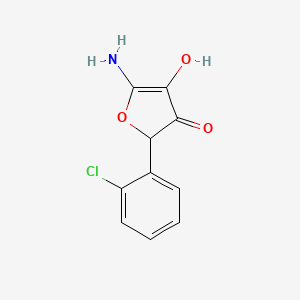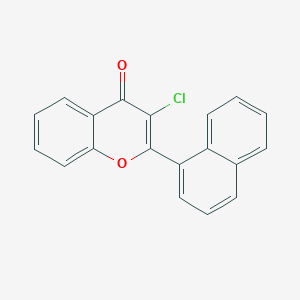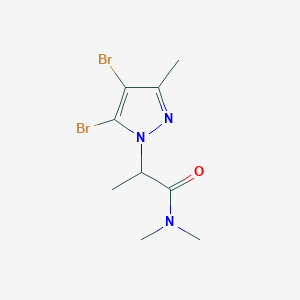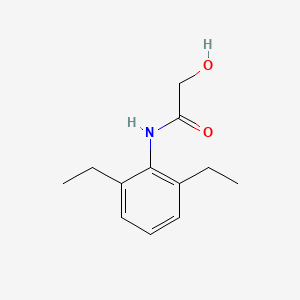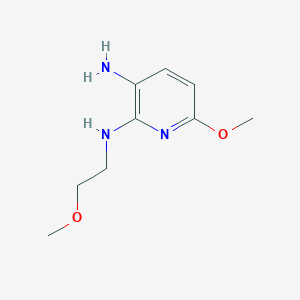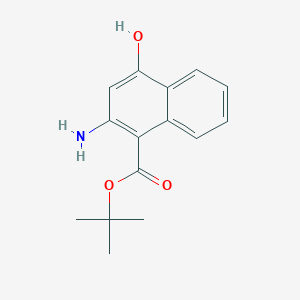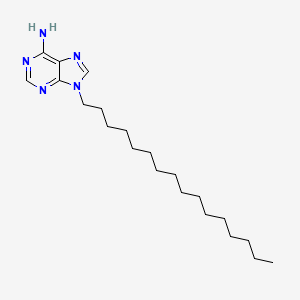
3-(2-Amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, including their presence in nucleotides and nucleosides, which are the building blocks of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol typically involves multi-step organic reactions. The starting materials often include purine derivatives and cyclopentane intermediates. The reaction conditions may involve:
Temperature: Controlled heating or cooling to facilitate specific reaction steps.
Catalysts: Use of catalysts to increase the reaction rate.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, purine derivatives like this compound are studied for their roles in cellular processes. They can be used to investigate enzyme interactions, nucleotide metabolism, and signal transduction pathways.
Medicine
In medicine, compounds similar to 3-(2-Amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol are explored for their potential therapeutic effects. They may act as antiviral or anticancer agents by interfering with nucleic acid synthesis or function.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-(2-Amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. This can lead to changes in cellular processes, such as DNA replication or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, involved in energy transfer and signal transduction.
Guanosine: A nucleoside composed of guanine and ribose, playing a role in cellular signaling and metabolism.
Thymidine: A nucleoside composed of thymine and deoxyribose, essential for DNA synthesis.
Uniqueness
3-(2-Amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol is unique due to its specific substitutions on the purine ring and cyclopentane moiety. These structural features may confer distinct biological activities and chemical reactivity, making it a compound of interest for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88801-89-2 |
|---|---|
Molekularformel |
C12H17N5O3S |
Molekulargewicht |
311.36 g/mol |
IUPAC-Name |
3-(2-amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C12H17N5O3S/c1-21-11-7-10(15-12(13)16-11)17(4-14-7)6-2-5(3-18)8(19)9(6)20/h4-6,8-9,18-20H,2-3H2,1H3,(H2,13,15,16) |
InChI-Schlüssel |
RLDCBGMVZWEUGD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC2=C1N=CN2C3CC(C(C3O)O)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
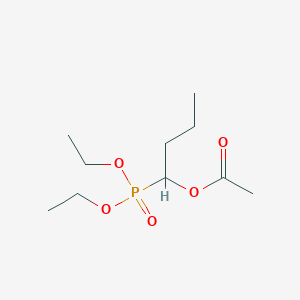
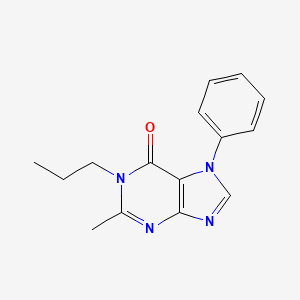
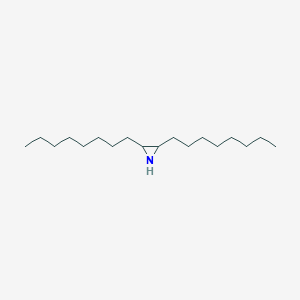
![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
